1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol
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Overview
Description
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The synthesis of this compound typically involves the condensation of 2-aminobenzimidazole with 4-butyl-3-methyl-1H-pyrazol-5-carbaldehyde under acidic or basic conditions.
Cyclization Reaction: Another method involves the cyclization of appropriate precursors, such as 2-(4-butyl-3-methyl-1H-pyrazol-5-yl)benzimidazole, using suitable cyclizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole or pyrazole rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products:
Oxidation Products: Corresponding oxides.
Reduction Products: Reduced derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The benzimidazole and pyrazole moieties can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation.
Comparison with Similar Compounds
1H-benzimidazole: A simpler compound with a similar benzimidazole core.
1H-pyrazole: A simpler compound with a similar pyrazole core.
2-(1H-benzimidazol-2-yl)pyrazole: A compound with a similar structure but lacking the butyl and methyl substituents.
Uniqueness: 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol is unique due to the presence of both benzimidazole and pyrazole rings, along with the butyl and methyl substituents. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-butyl-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-4-7-11-10(2)18-19(14(11)20)15-16-12-8-5-6-9-13(12)17-15/h5-6,8-9,18H,3-4,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYUZHRIFRYDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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